
Rhodium carbonyl chloride
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Overview
Description
Rhodium carbonyl chloride is an organorhodium compound with the formula Rh₂Cl₂(CO)₄. It is a red-brown volatile solid that is soluble in nonpolar organic solvents. This compound is a precursor to other rhodium carbonyl complexes, some of which are useful in homogeneous catalysis .
Preparation Methods
Rhodium carbonyl chloride is typically prepared by treating hydrated rhodium trichloride with flowing carbon monoxide. The reaction follows this idealized redox equation: [ 2 \text{RhCl}_3(\text{H}_2\text{O})_3 + 6 \text{CO} \rightarrow \text{Rh}_2\text{Cl}_2(\text{CO})_4 + 2 \text{COCl}_2 + 6 \text{H}_2\text{O} ] This method was first developed by Walter Hieber .
Chemical Reactions Analysis
Rhodium carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with triphenylphosphine to form bis(triphenylphosphine)this compound[ \text{Rh}_2\text{Cl}_2(\text{CO})_4 + 4 \text{PPh}_3 \rightarrow 2 \text{trans-RhCl(CO)(PPh}_3)_2 + 2 \text{CO} ]
Formation of Dichloride Anion: With chloride salts, it forms the dichloride anion[ \text{Rh}_2\text{Cl}_2(\text{CO})_4 + 2 \text{Cl}^- \rightarrow 2 \text{cis-[RhCl}_2(\text{CO})_2]^- ]
Reaction with Acetylacetone: It reacts to give dicarbonyl(acetylacetonato)rhodium(I).
Scientific Research Applications
Rhodium carbonyl chloride is widely used in scientific research due to its catalytic properties. It is employed in:
Homogeneous Catalysis: It serves as a precursor to other rhodium carbonyl complexes used in various catalytic processes.
Organic Synthesis: It is used in the synthesis of specialized pyridine derivatives, demonstrating potential for creating complex molecular architectures useful in drug discovery and material science.
Industrial Applications: It is used in the recovery of rhodium from spent catalysts, which is significant due to the scarcity and high market price of rhodium.
Mechanism of Action
The mechanism of action of rhodium carbonyl chloride involves its ability to form complexes with various ligands. For example, it reacts with Lewis bases to form adducts such as RhCl(CO)₂:B. The enthalpy change for these reactions has been studied, providing insights into the donor strength of different ligands .
Comparison with Similar Compounds
Rhodium carbonyl chloride can be compared with other rhodium complexes such as:
Wilkinson’s Catalyst (Chloridotris(triphenylphosphine)rhodium(I)): This compound is widely used as a catalyst for hydrogenation of alkenes.
Rhodium(III) Acetate: Used in various catalytic processes, but differs in its coordination chemistry and reactivity.
This compound is unique due to its ability to form a variety of complexes with different ligands, making it versatile in both research and industrial applications.
Q & A
Basic Research Questions
Q. What established methods are used to synthesize rhodium carbonyl chloride complexes, and how can their purity be verified?
this compound complexes, such as RhCl(CO)(PPh₃)₂, are typically synthesized via refluxing RhCl₃·3H₂O with triphenylphosphine (PPh₃) in ethanol under a carbon monoxide (CO) atmosphere. Aqueous formaldehyde or sodium borohydride may be added to facilitate reduction . To verify purity, use infrared (IR) spectroscopy to confirm CO ligand stretching frequencies (1900–2100 cm⁻¹) and X-ray crystallography to resolve the square-planar geometry of Rh(I) centers. Nuclear magnetic resonance (NMR) can further confirm ligand environments .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound complexes?
Key techniques include:
- IR spectroscopy : Identifies ν(CO) stretches (e.g., ~2000 cm⁻¹ for terminal CO ligands in RhCl(CO)(PPh₃)₂) .
- X-ray crystallography : Resolves bridged chloride ligands and Rh(I) coordination geometry (e.g., square-planar Rh centers with ~53° dihedral angles between RhCl₂ planes) .
- NMR spectroscopy : Detects ligand environments (e.g., ³¹P NMR for PPh₃ coordination) .
Q. What role do this compound complexes play in catalytic hydroformylation?
These complexes act as precursors for active hydroformylation catalysts. For example, RhCl(CO)(PPh₃)₂ under syngas (CO/H₂) generates Rh-H species that insert olefins into Rh-CO bonds, forming aldehydes. The reaction mechanism involves oxidative addition of H₂, migratory insertion, and reductive elimination .
Advanced Research Questions
Q. How do ancillary ligands (e.g., PPh₃, AsPh₃, SbPh₃) influence the catalytic activity and stability of this compound complexes?
Ligands modulate electron density at the Rh center, affecting CO binding strength and catalytic turnover. For instance:
- PPh₃ : Enhances stability but may reduce activity due to steric bulk.
- SbPh₃ : Increases electrophilicity at Rh, accelerating CO insertion but risking catalyst decomposition . Comparative studies using kinetic profiling and density functional theory (DFT) can quantify ligand effects .
Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound across studies?
Contradictions often arise from variations in reaction conditions (e.g., CO pressure, solvent polarity) or impurities in precursor complexes. To address this:
- Standardize synthesis protocols (e.g., RhCl₃·3H₂O purity, CO pressure) .
- Perform controlled experiments with in-situ IR monitoring to track active species .
- Use statistical tools (e.g., multivariate regression) to isolate variables affecting turnover frequency .
Q. What computational strategies are effective for modeling reaction pathways involving this compound catalysts?
DFT calculations can map intermediates in hydroformylation, such as Rh-H and Rh-alkyl species. Key steps include:
- Geometry optimization of Rh(I) intermediates.
- Transition-state analysis for CO insertion and H₂ activation.
- Solvent effects modeled via implicit solvation (e.g., COSMO-RS) .
Q. How can experimentalists optimize reaction conditions for high regioselectivity in asymmetric hydroformylation using this compound?
Strategies include:
- Chiral ligands : Introduce bisphosphines (e.g., BINAP) to enforce enantioselective CO insertion .
- Pressure-tuning : Adjust CO/H₂ ratios to favor linear vs. branched aldehydes .
- Solvent screening : Polar aprotic solvents (e.g., THF) may enhance selectivity via stabilization of transition states .
Q. Methodological Guidance
Q. What are best practices for reporting catalytic data in manuscripts?
- Specify catalyst loading (mol% Rh), turnover number (TON), and turnover frequency (TOF).
- Include error margins for reproducibility (e.g., ±5% for TON).
- Provide raw data in supplementary materials (e.g., GC/MS chromatograms, kinetic plots) .
Q. How should researchers handle discrepancies between computational predictions and experimental results?
- Validate computational models with experimental benchmarks (e.g., comparing calculated vs. observed ν(CO) frequencies).
- Re-examine approximations (e.g., solvent effects, relativistic corrections for Rh) .
Q. What ethical considerations apply when publishing catalytic studies?
Properties
CAS No. |
14523-22-9 |
---|---|
Molecular Formula |
C4Cl2O4Rh2-2 |
Molecular Weight |
388.75 g/mol |
IUPAC Name |
carbon monoxide;rhodium;dichloride |
InChI |
InChI=1S/4CO.2ClH.2Rh/c4*1-2;;;;/h;;;;2*1H;;/p-2 |
InChI Key |
MCZSLXCABFHUSS-UHFFFAOYSA-L |
SMILES |
C(=O)(Cl)Cl.[Rh] |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Cl-].[Cl-].[Rh].[Rh] |
Origin of Product |
United States |
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